molecular formula C10H17NO3 B8769275 Methylecgonine

Methylecgonine

Cat. No.: B8769275
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and may be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .

Preparation Methods

Methylecgonine can be synthesized through various methods. One common synthetic route involves the esterification of ecgonine with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve the extraction of this compound from coca leaves, followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Methylecgonine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoylecgonine, a major metabolite of cocaine.

    Reduction: Reduction of this compound can yield ecgonine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include benzoylecgonine and ecgonine .

Scientific Research Applications

Methylecgonine has several scientific research applications:

Mechanism of Action

Methylecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. Additionally, this compound’s role as a metabolite of cocaine suggests that it may share some of the pharmacological properties of cocaine, although its effects are generally less potent .

Comparison with Similar Compounds

Methylecgonine belongs to the class of tropane alkaloids, which includes compounds like cocaine, benzoylecgonine, and ecgonine. Compared to these similar compounds, this compound is unique in its role as both a metabolite and a precursor of cocaine. While cocaine is known for its potent stimulant effects, this compound’s effects are milder and primarily related to its metabolic and synthetic roles .

Similar compounds include:

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3

InChI Key

QIQNNBXHAYSQRY-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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